(3-(Ethoxymethyl)-5-fluorophenyl)boronic acid
Overview
Description
(3-(Ethoxymethyl)-5-fluorophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an ethoxymethyl group and a fluorine atom. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Ethoxymethyl)-5-fluorophenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely used due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an aqueous or alcoholic solvent at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-(Ethoxymethyl)-5-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Chemistry
In chemistry, (3-(Ethoxymethyl)-5-fluorophenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. It is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds .
Biology
In biological research, this compound is used to develop boron-containing drugs and probes. Its ability to form reversible covalent bonds with diols makes it useful in the design of enzyme inhibitors and sensors for detecting biomolecules .
Medicine
In medicine, this compound derivatives are explored for their potential as anticancer and antiviral agents. The boronic acid group can interact with biological targets, leading to the inhibition of key enzymes involved in disease progression .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique reactivity allows for the modification of material properties, enhancing their performance in various applications .
Mechanism of Action
The mechanism of action of (3-(Ethoxymethyl)-5-fluorophenyl)boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with hydroxyl groups on enzymes or other biomolecules, leading to the formation of stable complexes. This interaction can inhibit the activity of enzymes, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the ethoxymethyl and fluorine substituents, making it less reactive in certain applications.
(3-Methylphenyl)boronic acid: Contains a methyl group instead of an ethoxymethyl group, leading to different reactivity and applications.
(4-Fluorophenyl)boronic acid: The fluorine atom is positioned differently, affecting its chemical properties and reactivity.
Uniqueness
(3-(Ethoxymethyl)-5-fluorophenyl)boronic acid is unique due to the presence of both an ethoxymethyl group and a fluorine atom on the phenyl ring. These substituents enhance its reactivity and make it a versatile reagent in various chemical reactions. Its ability to form stable complexes with biological targets also makes it valuable in medicinal chemistry .
Properties
IUPAC Name |
[3-(ethoxymethyl)-5-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-2-14-6-7-3-8(10(12)13)5-9(11)4-7/h3-5,12-13H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKKJGUAJCCDTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)COCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101228254 | |
Record name | Boronic acid, B-[3-(ethoxymethyl)-5-fluorophenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101228254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704063-74-0 | |
Record name | Boronic acid, B-[3-(ethoxymethyl)-5-fluorophenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-(ethoxymethyl)-5-fluorophenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101228254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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